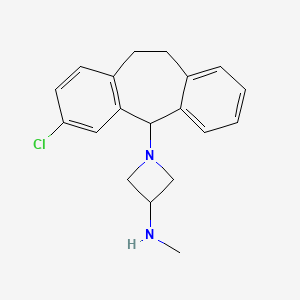
S-Nitrosopenicillamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Nitrosopenicillamine is a compound belonging to the class of S-nitrosothiols, which are known for their ability to release nitric oxide. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response . This compound is particularly notable for its stability and reactivity, making it a valuable tool in both research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Nitrosopenicillamine typically involves the nitrosation of penicillamine. This process can be carried out under acidic conditions using nitrous acid or sodium nitrite as the nitrosating agent . The reaction is generally performed at low temperatures to prevent the decomposition of the nitrosothiol group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: S-Nitrosopenicillamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other oxidized products.
Reduction: The nitrosothiol group can be reduced to release nitric oxide.
Substitution: It reacts with nucleophiles such as amines, thiols, and phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like ascorbate and thiols.
Substitution: Nucleophiles such as primary, secondary, and tertiary amines, as well as thiols and phosphines.
Major Products Formed:
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Nitric oxide and the corresponding thiol.
Substitution: N-nitrosamines and other substituted products.
科学的研究の応用
S-Nitrosopenicillamine has a wide range of applications in scientific research:
作用機序
S-Nitrosopenicillamine exerts its effects primarily through the release of nitric oxide. The nitric oxide released from this compound can interact with various molecular targets, including:
Soluble Guanylyl Cyclase (sGC): Activation of sGC leads to the production of cyclic GMP, which mediates vasodilation and other physiological effects.
Proteins and Enzymes: Nitric oxide can modify proteins through S-nitrosylation, affecting their function and activity.
Cell Signaling Pathways: Nitric oxide influences various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.
類似化合物との比較
S-Nitrosopenicillamine can be compared with other S-nitrosothiols, such as:
S-Nitrosoglutathione (GSNO): Another nitric oxide donor with similar properties but different stability and reactivity profiles.
S-Nitrosocysteine (CysNO): Known for its role in protein S-nitrosylation and signaling.
S-Nitrosocaptopril: A nitric oxide donor with potential therapeutic applications in cardiovascular diseases.
Uniqueness: this compound is unique due to its high stability and reactivity, making it a versatile tool in both research and therapeutic contexts. Its ability to release nitric oxide under controlled conditions allows for precise modulation of nitric oxide levels in various applications .
特性
CAS番号 |
73466-15-6 |
|---|---|
分子式 |
C5H10N2O3S |
分子量 |
178.21 g/mol |
IUPAC名 |
(2S)-2-amino-3-methyl-3-nitrososulfanylbutanoic acid |
InChI |
InChI=1S/C5H10N2O3S/c1-5(2,11-7-10)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m0/s1 |
InChIキー |
QLPXHECKUSZTMH-VKHMYHEASA-N |
異性体SMILES |
CC(C)([C@H](C(=O)O)N)SN=O |
正規SMILES |
CC(C)(C(C(=O)O)N)SN=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



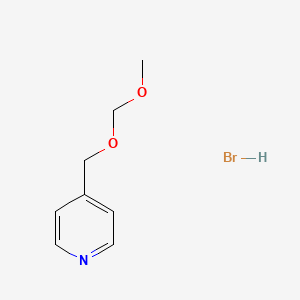
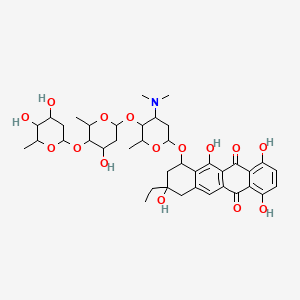
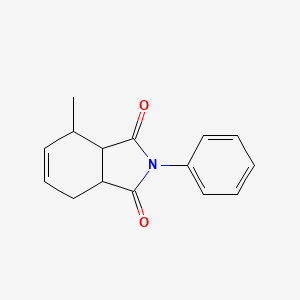
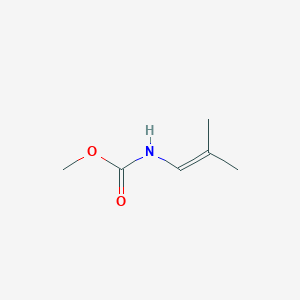

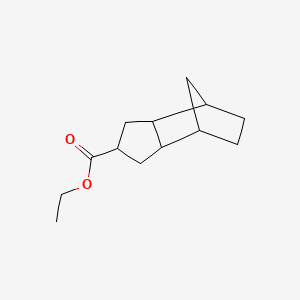
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)

![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
